molecular formula C17H16ClN3O B5858597 3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B5858597
M. Wt: 313.8 g/mol
InChI Key: NYMDQEMHBSLFSF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one (molecular formula: C₁₇H₁₆ClN₃O, molecular weight: 313.78 g/mol) is a heterocyclic compound belonging to the phenylpyrazole class. Its structure comprises a pyrazoloquinazolinone core substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 2 (Figure 1).

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-10-15(11-6-8-12(18)9-7-11)16-19-14-5-3-2-4-13(14)17(22)21(16)20-10/h6-9,20H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMDQEMHBSLFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=C(CCCC3)C(=O)N2N1)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346061
Record name 3-(4-Chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

419550-70-2
Record name 3-(4-Chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a synthetic compound that belongs to the class of pyrazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C14H13ClN4O\text{C}_{14}\text{H}_{13}\text{Cl}\text{N}_4\text{O}

The biological activity of 3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation. For instance, quinazoline derivatives are known to inhibit tyrosine kinase receptors (TKR), which are overexpressed in several cancers including breast and prostate cancer .
  • Antimicrobial Activity : The compound may exhibit antibacterial properties by interfering with DNA replication processes. This is characteristic of other quinoline and quinazoline derivatives that inhibit DNA gyrase and topoisomerase IV activities.

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazoloquinazolines possess significant anticancer properties. For example, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective growth inhibition .
Cell LineIC50 (µM)Reference
HepG218.79
MCF-713.46
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may also exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • In Vitro Studies on Cancer Cell Lines : Research has shown that specific pyrazoloquinazoline derivatives can significantly reduce cell viability in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Pharmacokinetic Studies : Pharmacokinetic evaluations reveal that compounds similar to 3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one display favorable absorption and distribution characteristics in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[5,1-b]quinazolinone scaffold is highly versatile, with modifications at positions 2, 3, 4, and 9 significantly influencing physicochemical properties and bioactivity. Below is a detailed comparison with key analogs:

Substituent Variations at Position 9

3-(4-Chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one
  • Molecular Formula : C₂₅H₂₄ClN₃O
  • Key Features : Substitution of a 4-ethylphenyl group at position 9 increases molecular mass (417.94 g/mol) and lipophilicity compared to the parent compound. The ethyl group may enhance membrane permeability but could reduce solubility .
4-[(Naphthalen-1-yl)methyl]-2-(pyridin-3-yl)pyrazolo[5,1-b]quinazolin-9(4H)-one (10b)
  • Molecular Formula : C₂₅H₁₉N₃O
  • Activity : Synthesized as a thrombin inhibitor but exhibited low inhibitory activity (IC₅₀ > 10 µM), highlighting the importance of substituent positioning for efficacy .

Halogen-Substituted Derivatives

3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
  • Molecular Formula : C₁₀H₁₀BrN₃O
  • Key Features : Replacement of the 4-chlorophenyl and methyl groups with a bromine atom simplifies the structure but reduces steric bulk. The bromine atom may enhance electrophilicity, impacting reactivity in cross-coupling reactions .
  • Activity: No biological data reported; primarily used as a synthetic intermediate.
Fluorophenyl Analog (2-[[3-(4-Fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]amino]ethanol)
  • Molecular Formula : C₁₉H₁₈FN₃O
  • Key Features: Substitution of chlorine with fluorine reduces electronegativity and alters lipophilicity (logP: ~3.3).
  • Activity : Undisclosed, but fluorine’s metabolic stability could enhance pharmacokinetics.

Heterocycle-Fused Derivatives

5,7-Dinitropyrazolo[5,1-b]quinazolin-9(4H)-one
  • Molecular Formula : C₁₀H₅N₅O₅
  • Key Features : Nitro groups at positions 5 and 7 create a planar, electron-deficient core. X-ray crystallography reveals dimer formation via π-π interactions (C–Cg = 3.23–3.39 Å) and intramolecular N–H⋯O hydrogen bonds, suggesting solid-state stability but poor solubility .
  • Activity: No biological data; structural studies emphasize packing efficiency.
Isoxazolo[4',5':3,4]pyrrolo[2,1-b]quinazolin-9(11H)-ones
  • Example : 3-(3,5-Dichlorophenyl) derivative
  • Key Features : Replacement of the pyrazole ring with an isoxazole-pyrrolo fusion expands the aromatic system. Dichlorophenyl substitution enhances hydrophobicity (logP > 4).
  • Activity : Superior anticancer activity against A-549 lung cancer cells (IC₅₀ < 5 µM) compared to 5-fluorouracil, demonstrating the impact of heterocycle variation on target selectivity .

Azo and Triazolo Derivatives

3-(Aryldiazenyl)pyrazolo[5,1-b]quinazolin-9(3H)-ones
  • Example : 3-(4-Methoxyphenyldiazenyl) derivative
  • Key Features : Azo groups (-N=N-) at position 3 increase conjugation, altering UV-Vis absorption. The methoxy group enhances electron-donating capacity.
  • Activity : Moderate antibacterial activity against E. coli and antifungal effects against Aspergillus niger, suggesting redox-mediated mechanisms .
9-(2-Chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • Molecular Formula : C₁₇H₁₇ClN₄O
  • Key Features : Triazolo substitution replaces pyrazole, introducing additional nitrogen atoms. The dimethyl group at position 6 increases steric hindrance (logP = 3.34).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

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